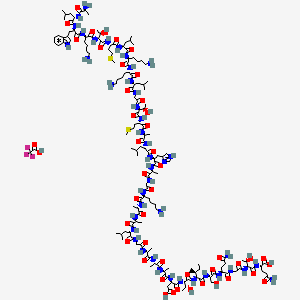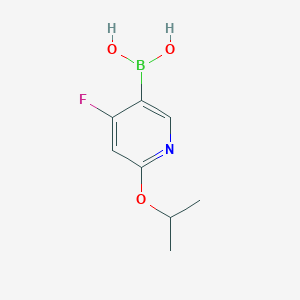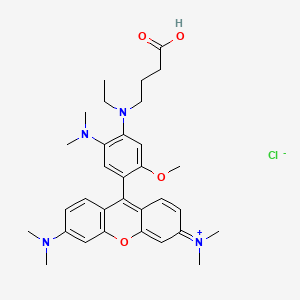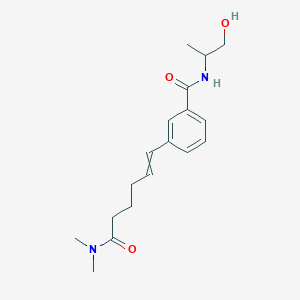![molecular formula C15H7F6NO B14080068 4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a biphenyl scaffold through electrophilic aromatic substitution reactions. The carbonitrile group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl
- 4-(Trifluoromethoxy)iodobenzene
- Trifluoromethyl ketones
Uniqueness
4-(Trifluoromethoxy)-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl scaffold, along with a carbonitrile group. This combination of functional groups imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H7F6NO |
|---|---|
Peso molecular |
331.21 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-5-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C15H7F6NO/c16-14(17,18)12-4-2-1-3-11(12)9-5-6-13(10(7-9)8-22)23-15(19,20)21/h1-7H |
Clave InChI |
AEFZUKJPJQWOKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)

![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)

![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)

![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)

